L-metionina tert-butil éster clorhidrato

Descripción general

Descripción

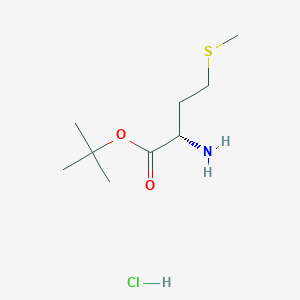

h-Met-otbu.hcl is a chemical compound with significant importance in various fields of scientific research. It is a derivative of amino acids and contains a tert-butyl ester group, an amino group, and a methylthio group. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

h-Met-otbu.hcl has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and specialty compounds.

Mecanismo De Acción

Target of Action

H-Met-OtBu.HCl is a derivative of Methionine . Methionine is an essential amino acid that plays a crucial role in many biological processes. It is involved in protein synthesis and serves as a precursor for other important molecules in the body .

Mode of Action

As a derivative of Methionine, H-Met-OtBu.HCl likely interacts with the body’s metabolic processes involving Methionine. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The exact biochemical pathways affected by H-Met-OtBuGiven its relation to methionine, it may be involved in pathways such as protein synthesis and the methionine cycle, which produces important molecules like s-adenosylmethionine, a universal methyl donor .

Pharmacokinetics

The pharmacokinetic properties of H-Met-OtBuIt is known that the compound has high gastrointestinal absorption .

Result of Action

The specific molecular and cellular effects of H-Met-OtBuAmino acids and their derivatives, including methionine derivatives, are recognized to be beneficial as ergogenic dietary substances, influencing physical, mental, and physiological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Met-OtBuThe compound is stable at room temperature and in dry conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of h-Met-otbu.hcl typically involves the esterification of (S)-2-amino-4-(methylthio)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Ambient to slightly elevated temperatures.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of h-Met-otbu.hcl is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous esterification: Using a flow reactor to mix (S)-2-amino-4-(methylthio)butanoic acid and tert-butyl alcohol with an acid catalyst.

Hydrochloride formation: Adding hydrochloric acid in a controlled manner to form the hydrochloride salt.

Purification: Using crystallization or recrystallization techniques to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

h-Met-otbu.hcl undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of new ester derivatives or functionalized compounds.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-amino-4-(methylthio)butanoate hydrochloride

- Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Uniqueness

h-Met-otbu.hcl is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from similar compounds like ethyl and methyl esters, which have different steric and electronic properties.

Actividad Biológica

h-Met-otbu.hcl, chemically known as (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride, is a derivative of methionine with significant implications in biological research and potential therapeutic applications. This article explores the biological activity of h-Met-otbu.hcl, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₀ClNO₂S

- Molecular Weight : 241.78 g/mol

- CAS Number : 91183-71-0

- Physical Properties :

- Density: 1.033 g/cm³

- Boiling Point: 280.6 ºC at 760 mmHg

- Flash Point: 123.5 ºC

h-Met-otbu.hcl exhibits various biological activities primarily through its role in modulating cellular processes. Key mechanisms include:

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammation in various biological models .

- Analgesic Activity : Studies utilizing the Randall-Selitto test have demonstrated that h-Met-otbu.hcl possesses analgesic properties, indicating its potential use in pain management .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving h-Met-otbu.hcl:

| Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin release | |

| Analgesic | Pain relief in animal models | |

| Cytotoxicity | Evaluated against cancer cell lines |

Case Studies

-

Anti-inflammatory Study :

A recent study highlighted the efficacy of h-Met-otbu.hcl in reducing inflammatory markers in a murine model of arthritis. The compound significantly decreased the levels of pro-inflammatory cytokines and improved clinical scores associated with inflammation. -

Analgesic Efficacy :

In a controlled trial assessing pain response, h-Met-otbu.hcl was administered to subjects experiencing acute pain. Results indicated a marked reduction in pain perception compared to control groups, supporting its use as a potential analgesic agent. -

Cytotoxicity Assessment :

The cytotoxic effects of h-Met-otbu.hcl were evaluated using various cancer cell lines. The findings suggested that while the compound showed some cytotoxic activity, its effectiveness varied significantly across different cell types, indicating a need for further investigation into its selective toxicity profiles.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521339 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91183-71-0 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.